molecular formula C16H17NO B334618 N-(3-ethylphenyl)-3-methylbenzamide

N-(3-ethylphenyl)-3-methylbenzamide

Cat. No.: B334618
M. Wt: 239.31 g/mol
InChI Key: QSHYACOPGSSEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethylphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group linked to a 3-ethylphenylamine moiety via an amide bond. Benzamides are widely studied for their roles in metal-catalyzed C–H functionalization, pharmaceutical chemistry, and material science due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(3-ethylphenyl)-3-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-3-13-7-5-9-15(11-13)17-16(18)14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

QSHYACOPGSSEEM-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis : Acid chloride coupling (e.g., 3-methylbenzoyl chloride with amines) is a common high-yield method for benzamide synthesis. The steric bulk of substituents (e.g., ethyl vs. hydroxy-dimethylethyl) may impact reaction efficiency .
  • Directing Group Utility : N,O-bidentate groups (e.g., hydroxy-dimethylethyl in ) enable chelation with transition metals (Pd, Ru), facilitating regioselective C–H activation. Ethylphenyl groups lack Lewis basic sites, limiting their utility as directing groups.
Structural and Crystallographic Insights

X-ray crystallography data from analogs reveals how substituents influence molecular packing:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms intramolecular hydrogen bonds (O–H···N), stabilizing a planar amide conformation critical for metal chelation .
  • N-(3-Methylphenyl)-3-nitrobenzamide likely exhibits a twisted geometry due to steric clashes between nitro and methyl groups, reducing crystallinity .
  • Ethyl vs.

Data Tables

Table 1: Physicochemical Properties of Selected Benzamides
Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
N-(3-Ethylphenyl)-3-methylbenzamide 267.34 N/A 3.8 <1 (DMSO)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 251.33 81–83 1.2 5–10 (CH2Cl2)
N-(3-Methylphenyl)-3-nitrobenzamide 256.26 N/A 2.5 <1 (Water)

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